

A Technical Guide to the Preclinical Evaluation of AT7519 Hydrochloride

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Compound of Interest

Compound Name: AT7519 Hydrochloride

Cat. No.: B1683947

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 Hydrochloride is a novel, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has undergone extensive preclinical evaluation and has been advanced into clinical trials.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDKs attractive therapeutic targets for oncology.[3][4][5] AT7519 was developed to target several members of the CDK family, thereby disrupting cell cycle progression, inhibiting transcription, and inducing apoptosis in malignant cells.[4][6][7] This document provides a comprehensive overview of the preclinical data for AT7519, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

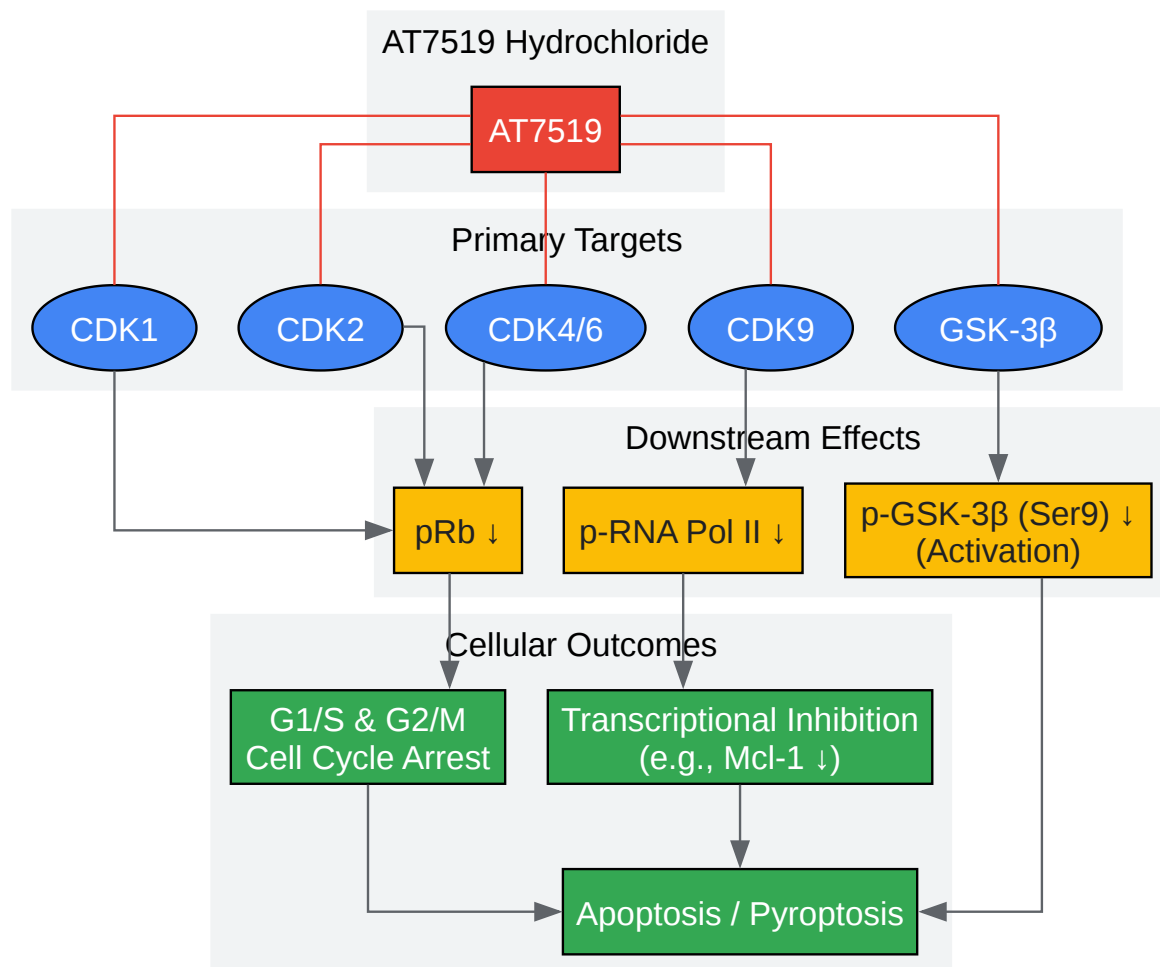
AT7519 is an ATP-competitive inhibitor that potently targets multiple CDKs involved in both cell cycle control and transcriptional regulation.[7][8][9] Its primary targets include CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][7][10] The compound also shows inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3 β).[4][7][8]

The inhibition of these kinases by AT7519 leads to several key downstream anti-tumor effects:

- **Cell Cycle Arrest:** By inhibiting CDK1, CDK2, and CDK4/6, AT7519 blocks cell cycle progression at the G1/S and G2/M phases.[1][7][11] This is evidenced by the reduced

phosphorylation of CDK substrates such as Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[\[1\]](#)[\[12\]](#)

- **Transcriptional Inhibition:** AT7519 potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb).[\[1\]](#)[\[6\]](#)[\[7\]](#) This leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), resulting in the inhibition of transcription.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#) This effect preferentially impacts the expression of proteins with short half-lives, including key survival factors like Mcl-1 and XIAP.[\[4\]](#)[\[6\]](#)
- **Induction of Apoptosis:** The combined effects of cell cycle arrest and transcriptional inhibition culminate in the induction of programmed cell death.[\[3\]](#)[\[4\]](#) AT7519 has been shown to induce apoptosis through the cleavage of caspase-3 and PARP.[\[13\]](#)[\[14\]](#) In some cancer types, such as glioblastoma, AT7519 also induces pyroptosis via caspase-3-mediated cleavage of gasdermin E (GSDME).[\[11\]](#)[\[15\]](#)
- **GSK-3 β Activation:** AT7519 treatment leads to the dephosphorylation (activation) of GSK-3 β , a mechanism that contributes to its pro-apoptotic effects independently of transcriptional inhibition.[\[4\]](#)[\[5\]](#)



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Caption: The multi-targeted mechanism of action of AT7519.

Data Presentation: Quantitative Preclinical Data In Vitro Kinase Inhibitory Activity

AT7519 demonstrates potent inhibitory activity against a range of cyclin-dependent kinases in cell-free biochemical assays.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target	IC50 (nmol/L)	Reference
CDK1/Cyclin B	210	[7][10]
CDK2/Cyclin A	47	[7][10]
CDK4/Cyclin D1	100	[7][10]
CDK5/p35	13	[7][10]
CDK6/Cyclin D3	170	[7][10]
CDK9/Cyclin T1	<10	[7][10]

| GSK-3 β | 89 |[7][8][9] |

In Vitro Antiproliferative Activity

AT7519 exhibits potent antiproliferative and cytotoxic effects across a broad panel of human cancer cell lines.

Table 2: Antiproliferative Activity of AT7519 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
HCT116	Colon Carcinoma	0.082	72	[8]
HT29	Colon Carcinoma	0.28	72	[3]
SW620	Colon Carcinoma	0.94	72	[8][9]
MCF-7	Breast Adenocarcinoma	0.04	72	[8][9]
A2780	Ovarian Carcinoma	0.35	72	[8]
U87MG	Glioblastoma	0.22	48	[11]
U251	Glioblastoma	0.25	48	[11]
MM.1S	Multiple Myeloma	0.5	48	[4][8]
U266	Multiple Myeloma	0.5	48	[4][8]
HL60	Acute Myeloid Leukemia	~0.4 (Effective Conc.)	4	[6]
IMR-32	Neuroblastoma (MYCN-amp)	0.14 (LC50)	Not Specified	[12]

| SK-N-AS | Neuroblastoma (MYCN non-amp) | 0.81 (LC50) | Not Specified [[12] |

Note: IC50 values can vary based on the specific assay conditions (e.g., MTT, Alamar Blue) and exposure duration.

In Vivo Efficacy in Xenograft Models

AT7519 has demonstrated significant anti-tumor activity in various mouse xenograft models.

Table 3: Summary of In Vivo Preclinical Studies of AT7519

Cancer Model	Dosing Regimen	Key Outcomes	Reference
HCT116 & HT29 Colon Xenograft	9.1 mg/kg, twice daily (i.p.)	Caused tumor regression.	[3][8]
HL60 Leukemia Xenograft	15 mg/kg, once daily (i.p.)	Optimal efficacy; reduced Mcl-1 levels in tumors.	[6]
Human MM Xenograft	15 mg/kg (schedule not specified)	Inhibited tumor growth, prolonged median survival (40 vs 27.5 days), increased caspase-3 activation.	[4][14]
Glioblastoma Xenograft (Subcutaneous & Intracranial)	Not specified	Significantly reduced tumor volume.	[11][15]
MYCN-amplified Neuroblastoma Xenograft (AMC711T)	10-15 mg/kg/day for 5 days (i.p.)	Almost complete blockage of tumor growth; reduced p-Rb and p-NPM levels.	[12]

| Th-MYCN Transgenic Mouse | 15 mg/kg/day | Improved survival and significant tumor regression (86% reduction at day 7). [\[12\]](#) |

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice provide insight into the drug's distribution and clearance.

Table 4: Summary of Preclinical Pharmacokinetic Parameters of AT7519 in Mice

Parameter	Value	Dosing	Model	Reference
Plasma Clearance	55 mL/min/kg	Not Specified	Mouse	[1]
Bioavailability (i.p.)	~100%	5 mg/kg	HCT116 Xenograft	[12]
Plasma Cmax	1886 ng/mL	5 mg/kg (i.p.)	Neuroblastoma Xenograft	[12]
Plasma t1/2	1.6 h	5 mg/kg (i.p.)	Neuroblastoma Xenograft	[12]

| Protein Binding (Mouse Plasma) | 42% | 1 µg/mL | In Vitro [[1] |

Experimental Protocols

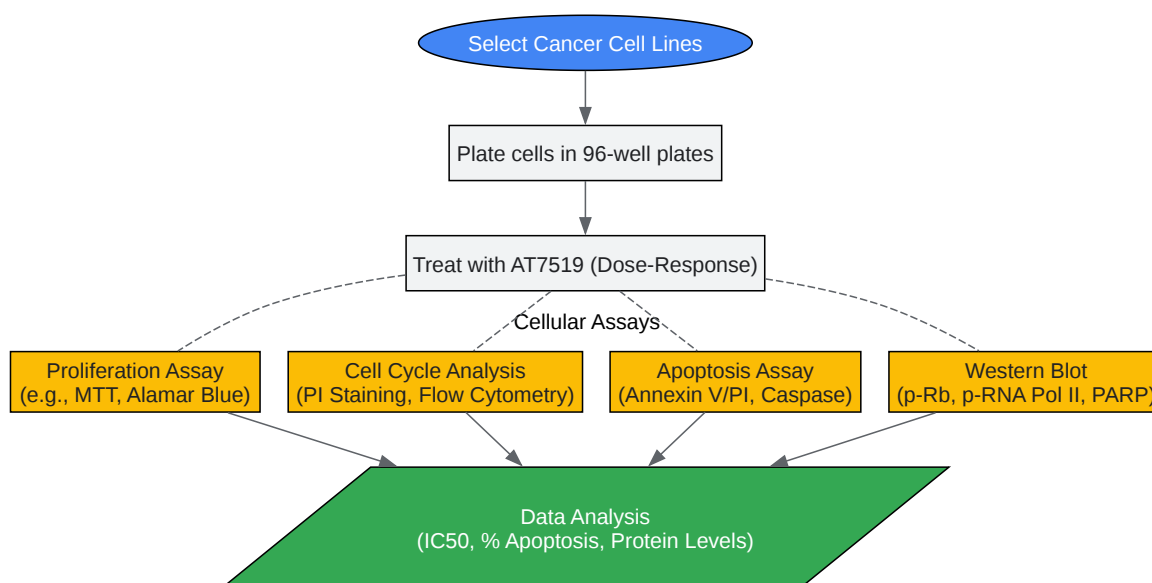
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments used to evaluate AT7519.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat cells with increasing concentrations of AT7519 (e.g., 0-4 µM) for specified durations (e.g., 24, 48, 72 hours).[4] Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- Solubilization: Aspirate the medium and add a solubilization agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

- Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.



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Caption: General experimental workflow for in vitro evaluation of AT7519.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

- Cell Culture and Treatment: Culture cells (e.g., MM.1S) and treat with AT7519 (e.g., 0.5 μ M) or vehicle for various time points (e.g., 6, 12, 24 hours).[4]

- **Harvesting:** Harvest cells by trypsinization, wash with PBS, and count.
- **Fixation:** Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
- **Incubation:** Incubate in the dark at room temperature for 30 minutes.
- **Data Acquisition:** Analyze the samples using a flow cytometer, collecting DNA content data for at least 10,000 events.
- **Analysis:** Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[\[4\]](#)

Western Blotting for Pharmacodynamic Markers

This technique is used to detect changes in protein expression and phosphorylation.

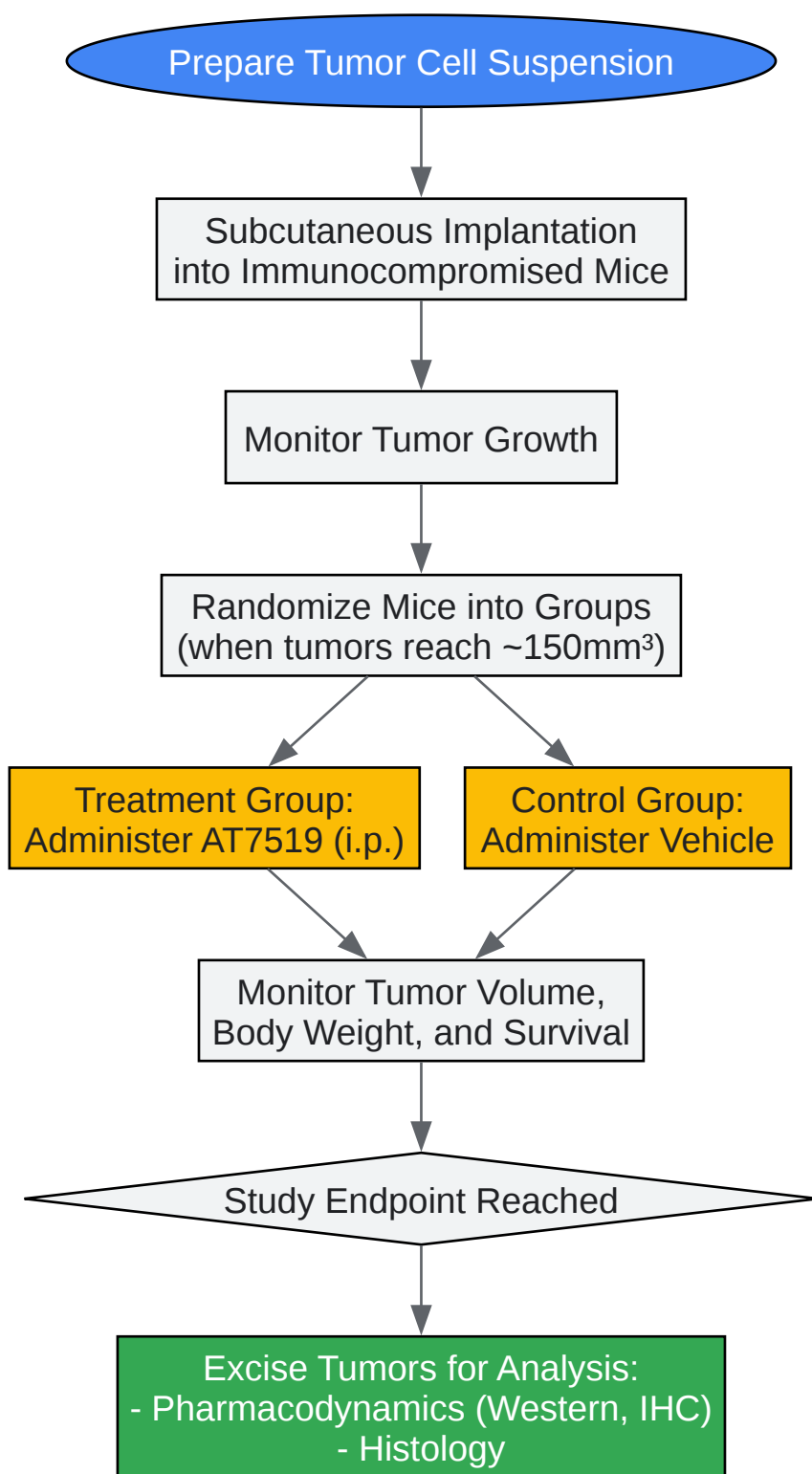
- **Protein Extraction:** Treat cells (e.g., HCT116) with AT7519, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Quantification:** Determine protein concentration using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
- **Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb (T821), p-RNA Pol II (Ser2), total Rb, actin) overnight at 4°C.[\[1\]](#)[\[13\]](#)
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of AT7519 in a living organism.

- Cell Preparation: Harvest cancer cells (e.g., HCT116) during their exponential growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.[\[16\]](#)
- Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[\[4\]](#)[\[16\]](#)
- Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.[\[17\]](#)
- Drug Formulation and Administration: Formulate AT7519 in a suitable vehicle (e.g., saline).[\[12\]](#) Administer the drug via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., 15 mg/kg daily).[\[6\]](#)[\[8\]](#) The control group receives the vehicle only.
- Efficacy Assessment: Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[\[17\]](#) Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be excised for analysis of biomarkers (e.g., p-Rb, caspase-3 cleavage) by immunohistochemistry or Western blot to confirm target engagement.[\[4\]](#)[\[12\]](#)
- Survival Analysis: For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume limit, clinical signs) and analyze survival data using Kaplan-Meier curves.[\[4\]](#)



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Caption: Standard workflow for an in vivo subcutaneous xenograft study.

Conclusion

The preclinical data for **AT7519 Hydrochloride** robustly demonstrate its potential as an anti-cancer agent. Its mechanism as a multi-CDK inhibitor translates into potent in vitro antiproliferative activity across a wide range of hematological and solid tumor cell lines.^{[1][4][7]} This in vitro efficacy is confirmed in multiple in vivo xenograft models, where AT7519 treatment leads to significant tumor growth inhibition, and in some cases, tumor regression and prolonged survival.^{[3][4][11]} The well-characterized pharmacodynamic markers, such as reduced phosphorylation of Rb and RNA Pol II, provide clear evidence of target engagement in vivo.^{[1][12]} These comprehensive preclinical findings have provided a strong rationale for the ongoing clinical evaluation of AT7519 in patients with advanced cancers.^{[3][4][5]}

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